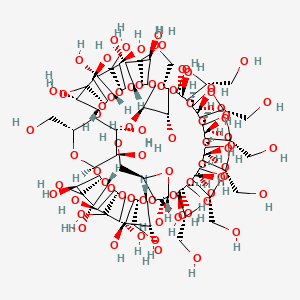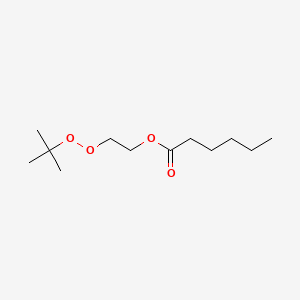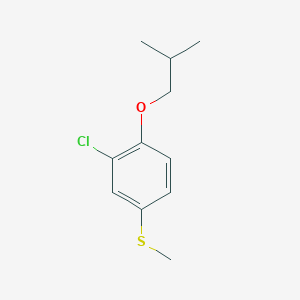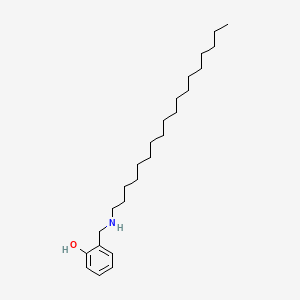
alpha-(Octadecylamino)cresol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Alpha-(Octadecylamino)cresol: is a chemical compound with the molecular formula C25H45NO . It is a derivative of cresol, where an octadecylamino group is attached to the alpha position of the cresol molecule.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of alpha-(Octadecylamino)cresol typically involves the alkylation of cresol with octadecylamine. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The process may involve the use of catalysts and specific solvents to optimize the yield and purity of the compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and advanced purification techniques to achieve high-quality products suitable for commercial applications .
Analyse Chemischer Reaktionen
Types of Reactions
Alpha-(Octadecylamino)cresol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The hydroxyl group in cresol can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Halogenating agents like thionyl chloride can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include quinones, amine derivatives, and halogenated cresols, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Alpha-(Octadecylamino)cresol has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug delivery systems.
Industry: It is used in the production of specialty chemicals and as an additive in various industrial processes
Wirkmechanismus
The mechanism of action of alpha-(Octadecylamino)cresol involves its interaction with specific molecular targets and pathways. The compound can disrupt bacterial cell membranes, leading to cell lysis and death. It may also interact with enzymes and proteins, affecting their function and activity. The exact molecular targets and pathways are still under investigation, but the compound’s ability to interfere with cellular processes makes it a promising candidate for various applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Ortho-Cresol (2-methyl phenol)
- Meta-Cresol (3-methyl phenol)
- Para-Cresol (4-methyl phenol)
- Benzyl alcohol (alpha-cresol)
Uniqueness
Alpha-(Octadecylamino)cresol is unique due to the presence of the long octadecylamino chain, which imparts distinct chemical and physical properties. This structural modification enhances its solubility, stability, and potential biological activities compared to other cresol derivatives .
Eigenschaften
CAS-Nummer |
85305-26-6 |
|---|---|
Molekularformel |
C25H45NO |
Molekulargewicht |
375.6 g/mol |
IUPAC-Name |
2-[(octadecylamino)methyl]phenol |
InChI |
InChI=1S/C25H45NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19-22-26-23-24-20-17-18-21-25(24)27/h17-18,20-21,26-27H,2-16,19,22-23H2,1H3 |
InChI-Schlüssel |
MYDCQFVZLVMRIF-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCNCC1=CC=CC=C1O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





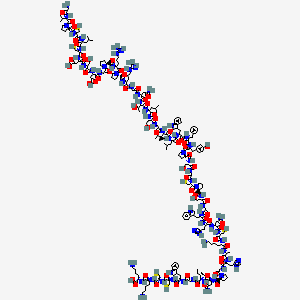
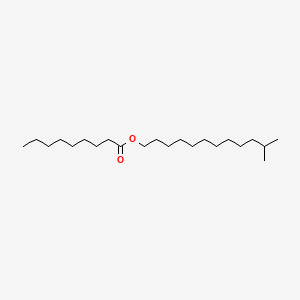
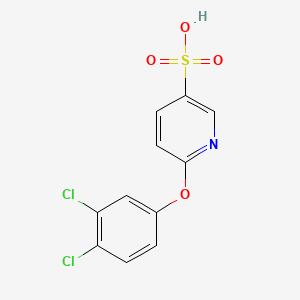
![2-[2-(2,4-Dinitrophenyl)hydrazinylidene]-N-methylacetamide](/img/structure/B12643004.png)
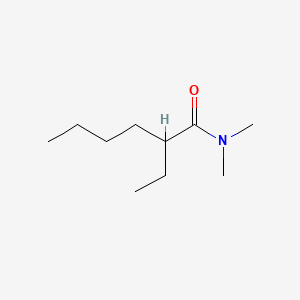
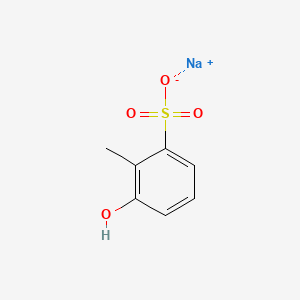
![methyl 4-[3-[(5-amino-2,4-dioxo-1H-pyrimidine-6-carbonyl)amino]propoxy]benzoate](/img/structure/B12643010.png)

